5-fluoro-7-methyl-1H-indole-2-carboxylic acid
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Overview
Description
5-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The addition of fluorine and methyl groups to the indole structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-7-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and methyl groups. Here is a general synthetic route:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-fluoro-7-methyl-1H-indole-2-methanol.
Substitution: Formation of halogenated or nitrated indole
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
5-fluoro-7-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |
InChI Key |
WLEAXYSXRSWWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)F |
Origin of Product |
United States |
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